molecular formula C21H25N3O4 B5799603 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide

3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide

Cat. No. B5799603
M. Wt: 383.4 g/mol
InChI Key: GBAARZVKKYMPIQ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMB-H, and it is a hydrazone derivative of the butanamide class. The synthesis of DMB-H involves the reaction of 3,5-dimethoxybenzoyl hydrazine with 2,3-dimethylbutyryl chloride.

Mechanism of Action

The mechanism of action of DMB-H is not fully understood. However, studies have shown that it works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β can lead to the activation of several signaling pathways that can have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
DMB-H has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also reduce the migration and invasion of cancer cells. In addition, DMB-H has neuroprotective effects and can reduce the accumulation of amyloid-beta plaques in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DMB-H has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in several studies. However, there are also some limitations to using DMB-H in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on DMB-H. One area of research is to further investigate its anti-cancer properties and potential use in cancer treatment. Another area of research is to explore its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Finally, researchers can also explore the potential use of DMB-H in other areas of research, such as inflammation and diabetes.

Synthesis Methods

The synthesis of DMB-H involves the reaction of 3,5-dimethoxybenzoyl hydrazine with 2,3-dimethylbutyryl chloride. The reaction takes place in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain a pure form of DMB-H.

Scientific Research Applications

DMB-H has several potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that DMB-H has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells. DMB-H has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective properties and can reduce the accumulation of amyloid-beta plaques in the brain.

properties

IUPAC Name

N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-13-7-6-8-19(15(13)3)22-20(25)9-14(2)23-24-21(26)16-10-17(27-4)12-18(11-16)28-5/h6-8,10-12H,9H2,1-5H3,(H,22,25)(H,24,26)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAARZVKKYMPIQ-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=NNC(=O)C2=CC(=CC(=C2)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=CC(=C2)OC)OC)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide

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